molecular formula C15H13N3OS B2596919 2-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridine-3-carboxamide CAS No. 873856-46-3

2-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridine-3-carboxamide

Cat. No.: B2596919
CAS No.: 873856-46-3
M. Wt: 283.35
InChI Key: RUUUUPKNQIJGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Synthesis Analysis

Benzothiazole derivatives are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view. As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized using various methods. For example, a series of 2-substituted benzothiazoles and 5-substitued tetrazole were synthesized using a MCM-41-type mesoporous silica loaded with samarium (Sm@l-MSN) as a catalyst .

Scientific Research Applications

Synthesis and Medicinal Chemistry

A fundamental aspect of the research on benzothiazole derivatives includes their synthesis and evaluation for medicinal applications. For instance, substituted benzamides, closely related to the query compound, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting their potential in cancer therapy due to robust in vivo efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006). Furthermore, research on new pyridine derivatives has showcased their antimicrobial activities, indicating the broad spectrum of biological applications for benzothiazole and pyridine-based compounds (Patel et al., 2011).

Material Science and Corrosion Inhibition

Beyond medicinal chemistry, benzothiazole derivatives have been explored for their applications in material science, particularly as corrosion inhibitors. A study detailed the synthesis of benzothiazole derivatives and their effectiveness in protecting carbon steel against corrosion in acidic environments, revealing their potential as superior corrosion inhibitors due to their adsorption capabilities (Hu et al., 2016).

Antimicrobial and Antioxidant Activities

The synthesis of N-substituted carboxamide derivatives based on benzimidazole, which share a structural resemblance to the query compound, demonstrated promising antimicrobial and antioxidant activities. This suggests the potential of benzothiazole and pyridine derivatives in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).

Anticancer Activity

Another critical area of research is the evaluation of benzothiazole derivatives for anticancer activity. For example, derivatives of pyrimido[1,3]benzothiazole exhibited significant in vitro anticancer activity, suggesting the therapeutic potential of structurally similar compounds against various cancer cell lines (Waghmare et al., 2013).

Mechanism of Action

While the specific mechanism of action for “2-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridine-3-carboxamide” is not available, benzothiazole derivatives have been found to have numerous biological applications, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, anticonvulsant, anti-HIV, anti-Parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

Safety and Hazards

The safety data sheet for a similar compound, 1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing more potent biologically active benzothiazole-based drugs .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-18(2)15(19)10-6-5-9-16-13(10)14-17-11-7-3-4-8-12(11)20-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUUUPKNQIJGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.